N-Phenylsuccinimide

Catalog No.
S749445
CAS No.
83-25-0
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylsuccinimide

CAS Number

83-25-0

Product Name

N-Phenylsuccinimide

IUPAC Name

1-phenylpyrrolidine-2,5-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ZTUKZULGOCFJET-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2

Solubility

26.3 [ug/mL]

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2

Organic Synthesis

  • Acylating agent: NPS can act as an acylating agent, reacting with nucleophiles to form amides and esters. This property makes it useful for introducing acyl groups into various organic molecules, which can be crucial for modifying their chemical and biological properties [].
  • Dehydrating agent: NPS can also act as a mild dehydrating agent, removing water molecules from certain functional groups in organic compounds. This dehydration can be essential for various synthetic transformations, such as the preparation of alkenes from alcohols.

Polymer Chemistry

  • Crosslinking agent: NPS can be used as a crosslinking agent for polymers, forming covalent bonds between polymer chains and creating a more rigid and stable network. This application is particularly relevant in the development of hydrogels and other biocompatible materials [].

Medicinal Chemistry

  • Synthesis of bioactive molecules: NPS serves as a building block for the synthesis of various bioactive molecules, including pharmaceuticals and drug candidates. Its versatile chemical properties allow for the incorporation of NPS into diverse chemical structures with potential therapeutic applications [].

N-Phenylsuccinimide is a cyclic imide derived from succinic anhydride and aniline. It features a phenyl group attached to the nitrogen atom of the succinimide ring, which contributes to its unique chemical properties. This compound is characterized by its white crystalline appearance and is soluble in polar organic solvents. N-Phenylsuccinimide is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

  • NPS can be irritating to the skin and eyes [].
  • Always handle it with proper personal protective equipment (PPE) including gloves, safety glasses, and a lab coat in a well-ventilated fume hood [].

Please Note

  • The information provided is for informational purposes only and should not be construed as a substitute for proper laboratory safety training.

N-Phenylsuccinimide can undergo several chemical transformations:

  • Hydrolysis: In the presence of water, N-phenylsuccinimide can hydrolyze to yield succinic acid and aniline.
  • Reactions with Nucleophiles: The imide nitrogen can react with nucleophiles such as hydroxylamine, leading to the formation of hydroxamic acids, which are of interest in medicinal chemistry .
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

N-Phenylsuccinimide exhibits a range of biological activities. It has been identified as having potential anti-inflammatory properties and may also act as a pesticide due to its structural similarity to other biologically active compounds. Its derivatives have been explored for their efficacy in treating various diseases, including cancer .

The synthesis of N-phenylsuccinimide can be achieved through several methods:

  • Microwave-Assisted Synthesis: A modern approach involves heating a mixture of aniline and succinic anhydride in a microwave oven for approximately four minutes, yielding moderate amounts (40-60%) of the product .
  • Traditional Method: The conventional synthesis involves a multi-step process where aniline reacts with succinic anhydride to form an amido acid, which then cyclizes to form the imide. This method typically requires several hours and includes purification steps such as recrystallization .
  • Alternative Methods: Other methods involve using 4-Dimethylaminopyridine as a catalyst to enhance yield and reduce reaction time .

N-Phenylsuccinimide finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: N-phenylsuccinimide is utilized in the production of conducting polymers, which have applications in electronic devices .
  • Medicinal Chemistry: Its derivatives are investigated for therapeutic potential against various diseases.

Studies have shown that N-phenylsuccinimide interacts effectively with hydroxylamine, leading to the formation of hydroxamic acids. This interaction is significant for developing new drugs with enhanced biological activity . Additionally, its behavior in polymerization reactions has been explored, indicating its utility in creating novel materials .

N-Phenylsuccinimide shares structural similarities with several other compounds, each possessing unique properties:

CompoundStructureUnique Features
N-PhenylmaleimideSimilar imide structureExhibits different reactivity patterns; used in dyes
Succinic AnhydrideNon-aromatic cyclic compoundPrecursor for N-phenylsuccinimide synthesis
PhthalimideAromatic imideUsed in organic synthesis; less reactive than N-phenylsuccinimide
N-MethylsuccinimideMethylated variantDifferent solubility and reactivity compared to N-phenylsuccinimide

N-Phenylsuccinimide's unique feature lies in its aromatic substitution on the nitrogen atom, which enhances its stability and reactivity compared to non-aromatic counterparts.

XLogP3

0.1

Boiling Point

400.0 °C

LogP

0.06 (LogP)

Melting Point

156.0 °C

UNII

37Y8E9UODY

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

83-25-0

Wikipedia

Succinanil

Dates

Modify: 2023-08-15

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